molecular formula C26H20Cl4N2O2 B1261500 N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine

N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine

Cat. No. B1261500
M. Wt: 534.3 g/mol
InChI Key: IVEINQKPLREIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine is an alanine derivative that is alanine substituted by a methyl and a 2,6-dichlorobenzyl group at N and a 2-(2,6-dichlorophenyl)-6-quinolyl group at position 3. It is a member of quinolines, a dichlorobenzene, a non-proteinogenic alpha-amino acid and a tertiary amino compound. It contains a 2,6-dichlorobenzoyl group.

Scientific Research Applications

Synthesis and Derivatives

  • N-(Arylmethylene)dehydroalanine methyl esters, related to the compound of interest, undergo a reaction to produce heterocyclic α,α′-diaminodicarboxylic acid derivatives, leading to cyclic and bicyclic amino acids (Wulff & Klinken, 1992).
  • The synthesis of Schiff Bases derived from pyridine-bridged 2,6-bis-carboxamide has been explored, starting from related compounds, indicating potential applications in developing antimicrobial agents (Al-Omar & Amr, 2010).

Molecular Synthesis and Characterization

  • Novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radicals related to the compound were synthesized and characterized for their luminescent properties and thermal stability, highlighting applications in creating new molecular materials (Castellanos et al., 2008).
  • 2-[2-(2,6-dichlorophenyl)amino]phenyl methyl-3-[(5-substituted phenyl)-1,5-dihydro-1H-pyrazol-3-yl-amino]-6-iodoquinazolin-4(3H)ones, similar in structure, have been synthesized and tested for antibacterial and antifungal activity, suggesting the compound's relevance in developing new antimicrobial drugs (Patel & Barat, 2010).

Analytical and Sensory Applications

  • Dicationic N-methylated derivatives of the compound have been used in fluorescence quenching studies by halide and nucleotide anions, indicating applications in sensory and detection technologies (Dorazco‐González et al., 2014).

Pharmacological Research

  • Research on similar compounds has led to the discovery of their potential anticonvulsant activities, opening avenues for pharmaceutical applications in treating neurological disorders (Wolfe et al., 1990).

Biochemical Research

  • The compound’s analogs have been used to study the inhibition of chitin synthesis, providing insights into biochemistry and insecticidal effects (Deul et al., 1978).

properties

Product Name

N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine

Molecular Formula

C26H20Cl4N2O2

Molecular Weight

534.3 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methyl-methylamino]-3-[2-(2,6-dichlorophenyl)quinolin-6-yl]propanoic acid

InChI

InChI=1S/C26H20Cl4N2O2/c1-32(14-17-18(27)4-2-5-19(17)28)24(26(33)34)13-15-8-10-22-16(12-15)9-11-23(31-22)25-20(29)6-3-7-21(25)30/h2-12,24H,13-14H2,1H3,(H,33,34)

InChI Key

IVEINQKPLREIIP-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)Cl)C(CC2=CC3=C(C=C2)N=C(C=C3)C4=C(C=CC=C4Cl)Cl)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine
Reactant of Route 2
N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine
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N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine
Reactant of Route 4
N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine
Reactant of Route 5
N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine
Reactant of Route 6
Reactant of Route 6
N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine

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